2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene
Overview
Description
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of bromine and chlorine atoms attached to a phenyl ring, along with a propene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene typically involves the halogenation of a suitable precursor. One common method is the bromination of 3-(3-chloro-4-methylphenyl)-1-propene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition can enhance the efficiency and scalability of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: It can be oxidized to form corresponding epoxides or other oxygenated derivatives using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced to form the corresponding alkane or alkene derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM) at low temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Major Products Formed:
Substitution: Formation of 3-(3-chloro-4-methylphenyl)-1-propanol or corresponding ethers and amines.
Oxidation: Formation of epoxides or diols.
Reduction: Formation of 3-(3-chloro-4-methylphenyl)-1-propane or corresponding alkenes.
Scientific Research Applications
2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and potential therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene involves its interaction with molecular targets through its reactive bromine and chlorine atoms. These halogen atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The compound may also participate in radical-mediated reactions, contributing to its biological and chemical activity.
Comparison with Similar Compounds
2-Bromo-3-chloropropene: Similar in structure but lacks the phenyl ring, leading to different reactivity and applications.
3-Bromo-4-chlorotoluene: Contains a similar halogenated phenyl ring but differs in the position of the halogen atoms and the presence of a methyl group instead of a propene chain.
2-Chloro-3-bromopropene: Similar halogenation pattern but differs in the position of the halogen atoms.
Uniqueness: 2-Bromo-3-(3-chloro-4-methylphenyl)-1-propene is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring and the presence of a propene chain. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-2-chloro-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrCl/c1-7-3-4-9(5-8(2)11)6-10(7)12/h3-4,6H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFQOLKYBMTGQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrCl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401228558 | |
Record name | 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951888-00-9 | |
Record name | 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951888-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromo-2-propen-1-yl)-2-chloro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401228558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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